molecular formula C8H9N3O B2415145 5-(Aminomethyl)benzo[d]oxazol-2-amine CAS No. 1781019-20-2

5-(Aminomethyl)benzo[d]oxazol-2-amine

Cat. No.: B2415145
CAS No.: 1781019-20-2
M. Wt: 163.18
InChI Key: QPGLXSDDLHYZKO-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)benzo[d]oxazol-2-amine” is a chemical compound with the molecular weight of 163.18 . It is a powder in physical form .


Synthesis Analysis

Oxazole derivatives, including “this compound”, have been synthesized for their wide spectrum of biological activities . The synthesis of oxazoline, a similar compound, has been reported in the literature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9N3O/c9-4-5-1-2-7-6 (3-5)11-8 (10)12-7/h1-3H,4,9H2, (H2,10,11) . This indicates that the compound has a five-membered ring structure with one oxygen atom and two nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 163.18 . It should be stored at a temperature of 4°C .

Scientific Research Applications

Microwave-Assisted Synthesis

A diversity-oriented synthetic approach using microwave irradiation and ionic liquid support has been developed for the synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, potentially useful in various drug discovery programs (Chanda et al., 2012).

Polymer Chemistry

Poly(benzoxazole imide)s (PBOPIs) derived from isomeric diamines containing a benzoxazole moiety, including 2-(3-aminophenyl)benzo[d]oxazol-5-amine, have been synthesized. These PBOPIs exhibit high thermal stability and good mechanical properties, indicating potential applications in materials science (Jiao et al., 2020).

Anticancer Agent Synthesis

The one-pot synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles, designed as potential anticancer agents, involves a key step of CN formation followed by CO cyclization. These compounds have shown selective growth inhibition in cancer cell lines, indicating their potential as therapeutic agents (Tangellamudi et al., 2018).

Antimicrobial Activities

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole compounds have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Catalyst-/Metal-/Oxidant-Free Synthesis

A DBU-promoted, environmentally friendly synthesis of 2-thio-1H-benzo[d]imidazoles and 2-thiobenzo[d]oxazoles has been developed. This methodology is significant for organic and medicinal chemistry applications due to its simplicity and green approach (Zheng et al., 2022).

Domino Reaction for Fluoropyrroles Synthesis

A silver-catalyzed domino reaction using CF3-substituted N-allenamides and primary amines can construct 2-amido-5-fluoropyrroles, demonstrating excellent functional group compatibility. This method also allows for the production of functionalized benzo-oxazoles (Hourtoule & Miesch, 2023).

Zwitterionic Ring-Opened Species Synthesis

The synthesis of relatively stable ring-opened oxyphosphonium betaines, instead of the expected substituted 2-aminobenzo[d]oxazoles, has been achieved. This provides a new perspective in the study of zwitterionic species and their potential applications (Pattarawarapan et al., 2020).

Multicomponent Synthesis of Pyrrolopyridinones

A novel multicomponent synthesis of 5-aminooxazole, leading to pyrrolo[3,4-b]pyridin-5-one, represents a new scaffold-generating reaction. This demonstrates the potential for creating diverse molecular structures in medicinal chemistry (Janvier et al., 2002).

Properties

IUPAC Name

5-(aminomethyl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGLXSDDLHYZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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